
6-Methoxyoxindole
Overview
Description
6-Methoxyoxindole is an organic compound with the molecular formula C(_9)H(_9)NO(_2) It is a derivative of oxindole, featuring a methoxy group at the sixth position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Methoxyoxindole can be synthesized through several methods. One common approach involves the cyclization of 6-methoxyindole-2-carboxylic acid under acidic conditions. Another method includes the reaction of 6-methoxyindole with an oxidizing agent such as potassium permanganate or chromium trioxide, followed by cyclization.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxyoxindole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-methoxyindole-2,3-dione.
Reduction: Reduction reactions can convert it to 6-methoxyindoline.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom or the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products:
Oxidation: 6-Methoxyindole-2,3-dione.
Reduction: 6-Methoxyindoline.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Methoxyoxindole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of pharmaceuticals and as a precursor in the synthesis of various bioactive compounds.
Mechanism of Action
The mechanism by which 6-methoxyoxindole exerts its effects involves its interaction with specific molecular targets. For instance, it inhibits myeloperoxidase by binding to the active site of the enzyme, thereby preventing the formation of hypochlorous acid, a potent oxidizing agent produced by activated leukocytes . This inhibition can modulate inflammatory responses and has potential therapeutic implications.
Comparison with Similar Compounds
6-Methoxyindole: Lacks the oxindole structure but shares the methoxy substitution.
6-Hydroxyoxindole: Similar structure but with a hydroxy group instead of a methoxy group.
5-Methoxyoxindole: Methoxy group at the fifth position instead of the sixth.
Uniqueness: 6-Methoxyoxindole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methoxy group at the sixth position can affect the compound’s electronic properties and its interaction with biological targets, making it distinct from other oxindole derivatives.
Biological Activity
6-Methoxyoxindole, a derivative of oxindole, has garnered significant attention due to its diverse biological activities. This compound is characterized by the presence of a methoxy group at the 6-position of the oxindole structure, which enhances its pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer potential, anti-inflammatory effects, and other notable biological activities.
Chemical Structure and Properties
This compound can be represented structurally as follows:
This compound features a bicyclic structure that is pivotal in its interaction with biological targets.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties across various cancer cell lines. Its mechanisms of action include apoptosis induction, inhibition of cell proliferation, and modulation of signaling pathways involved in tumor growth.
Case Studies and Findings
- Antiproliferative Effects :
- Mechanism of Action :
- Selectivity :
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has been studied for its anti-inflammatory properties:
- COX-2 Inhibition :
Other Biological Activities
Beyond anticancer and anti-inflammatory effects, this compound exhibits a range of other biological activities:
- Antimicrobial Properties :
- Neuroprotective Effects :
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing 6-Methoxyoxindole?
- Methodology:
- Synthesis: Use established organic chemistry methods (e.g., methoxylation of oxindole derivatives under controlled pH and temperature). Include stoichiometric ratios, solvent systems, and reaction time optimization .
- Characterization: Employ NMR (¹H/¹³C) for structural confirmation, HPLC for purity (>95%), and mass spectrometry for molecular weight validation. For novel derivatives, provide full spectral data and elemental analysis .
- Key Considerations:
- Reproducibility requires documenting exact conditions (e.g., inert atmosphere, catalyst load) .
- Preprint raw spectral data in supplementary materials to enable peer validation .
Q. How should researchers design a literature review to contextualize this compound’s biological activity?
- Methodology:
- Use systematic review frameworks (e.g., PRISMA) to identify primary studies from PubMed, SciFinder, and Web of Science. Exclude non-peer-reviewed sources .
- Map trends: Focus on assays (e.g., kinase inhibition, cytotoxicity), model organisms, and dose-response relationships .
- Data Table Example:
Biological Activity | Assay Type | Model System | EC₅₀/IC₅₀ (µM) | Reference |
---|---|---|---|---|
Anticancer | MTT assay | HeLa cells | 12.3 ± 1.2 | |
Anti-inflammatory | ELISA | RAW 264.7 | 8.7 ± 0.9 |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodology:
- Data Triangulation: Compare experimental variables (e.g., cell line passage number, solvent used for compound dissolution) across studies .
- Meta-Analysis: Apply statistical tools (e.g., random-effects models) to quantify heterogeneity and identify confounding factors (e.g., batch-to-batch purity differences) .
- Case Study: Discrepancies in IC₅₀ values may arise from using DMSO (>0.1% v/v) altering cell viability; replicate assays with matched solvent controls .
Q. What strategies optimize the reaction yield of this compound derivatives under green chemistry principles?
- Methodology:
- DoE (Design of Experiments): Use response surface methodology to test variables (temperature, catalyst type, solvent polarity). Prioritize biodegradable solvents (e.g., cyclopentyl methyl ether) .
- Analytical Validation: Monitor reaction progress via in-situ FTIR or LC-MS to identify intermediates and byproducts .
- Example Workflow:
Screen catalysts (e.g., Pd/C vs. CuI) for methoxylation efficiency.
Quantify energy efficiency via E-factor (kg waste/kg product) .
Q. How should researchers document experimental provenance to ensure reproducibility in this compound studies?
- Methodology:
- FAIR Principles: Record metadata (e.g., instrument calibration dates, software versions) using electronic lab notebooks .
- Component Specifications: Detail manufacturers and model numbers for critical equipment (e.g., “Agilent 1260 Infinity HPLC, ZORBAX Eclipse Plus C18 column”) .
Q. Guidelines for Data Reporting
Properties
IUPAC Name |
6-methoxy-1,3-dihydroindol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-7-3-2-6-4-9(11)10-8(6)5-7/h2-3,5H,4H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOQGUGIJKUSRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(=O)N2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383153 | |
Record name | 6-METHOXYOXINDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7699-19-6 | |
Record name | 6-METHOXYOXINDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methoxyoxindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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